molecular formula C17H15N3O4 B3015937 2-{5-[(4-Methoxyphenoxy)methyl]furan-2-yl}-5-(methylamino)-1,3-oxazole-4-carbonitrile CAS No. 946378-39-8

2-{5-[(4-Methoxyphenoxy)methyl]furan-2-yl}-5-(methylamino)-1,3-oxazole-4-carbonitrile

Cat. No.: B3015937
CAS No.: 946378-39-8
M. Wt: 325.324
InChI Key: GGZCMQLPPUXHJI-UHFFFAOYSA-N
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Description

2-{5-[(4-Methoxyphenoxy)methyl]furan-2-yl}-5-(methylamino)-1,3-oxazole-4-carbonitrile is a complex organic compound that features a furan ring, an oxazole ring, and a methoxyphenoxy group

Scientific Research Applications

2-{5-[(4-Methoxyphenoxy)methyl]furan-2-yl}-5-(methylamino)-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(4-Methoxyphenoxy)methyl]furan-2-yl}-5-(methylamino)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions The oxazole ring is then formed via cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(4-Methoxyphenoxy)methyl]furan-2-yl}-5-(methylamino)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonitrile group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the carbonitrile group may yield the corresponding amine.

Mechanism of Action

The mechanism of action of 2-{5-[(4-Methoxyphenoxy)methyl]furan-2-yl}-5-(methylamino)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine

Uniqueness

2-{5-[(4-Methoxyphenoxy)methyl]furan-2-yl}-5-(methylamino)-1,3-oxazole-4-carbonitrile is unique due to its combination of a furan ring, an oxazole ring, and a methoxyphenoxy group. This unique structure imparts specific chemical and physical properties that make it suitable for various applications in medicinal chemistry, organic synthesis, and materials science.

Properties

IUPAC Name

2-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-5-(methylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-19-16-14(9-18)20-17(24-16)15-8-7-13(23-15)10-22-12-5-3-11(21-2)4-6-12/h3-8,19H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZCMQLPPUXHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(N=C(O1)C2=CC=C(O2)COC3=CC=C(C=C3)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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